![molecular formula C19H17BrN2O2 B2962862 2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-50-7](/img/structure/B2962862.png)
2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a bromo group, an amide group, and a pyrroloquinoline group. These groups could potentially confer interesting chemical and biological properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the amide group could allow for hydrogen bonding, affecting its solubility and melting point .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research on related pyrroloquinoline compounds demonstrates innovative synthesis approaches and their antibacterial properties. For instance, the facile synthesis of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides highlighted their effectiveness against various bacterial strains such as E. coli, S. aureus, and E. faecalis, indicating the potential of such compounds in developing new antibacterial agents (Tahere Hosseyni Largani et al., 2017).
Chemical Reactions and Derivatives
The chemical behavior and reactions of quinoline derivatives under various conditions have been extensively studied. For example, reactions of anthranilamides with levulinic acids leading to the synthesis of tetrahydropyrrolo[1,2-b]quinazoline-1,9-diones demonstrate the versatility and potential for creating complex molecules with diverse biological activities (M. Yamato & Y. Takeuchi, 1982).
Applications in Material Science
Quinoline derivatives have found applications beyond biological activity, including material science. For example, the synthesis of N-(quinolin-6-yl)furan-2-carboxamide and its subsequent reactions illustrate the potential of quinoline compounds in the development of new materials with specific electronic or optical properties (M. M. El’chaninov & А. Aleksandrov, 2017).
Antimicrobial Evaluation
Further demonstrating the potential biomedical applications, the synthesis of novel indolizine, pyrrolo[1,2-a]quinoline, and dihydrothiophene derivatives via nitrogen ylides and their antimicrobial evaluation underline the ongoing interest in exploring quinoline derivatives for therapeutic uses (S. M. Gomha & K. Dawood, 2014).
Conformational Studies
Research into the conformational aspects of related compounds, such as remoxipride derivatives, offers insights into the structural basis of their biological activities and highlights the importance of molecular design in developing new therapeutic agents (M. H. Norman et al., 1993).
Sustainable Synthesis Approaches
The development of environmentally benign synthesis methods for quinolines and pyrimidines, catalyzed by manganese PNP pincer complexes, reflects the growing emphasis on sustainable chemistry and its application to the synthesis of complex organic molecules (Matthias Mastalir et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-11-15-10-13(21-18(23)14-6-2-3-7-16(14)20)9-12-5-4-8-22(17(12)15)19(11)24/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQQTSZHBVYWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-Chlorophenyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2962780.png)
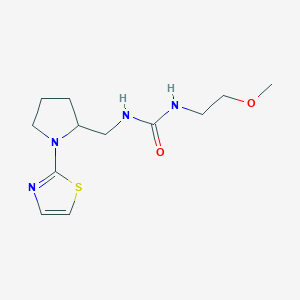
![(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2962782.png)
![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2962784.png)
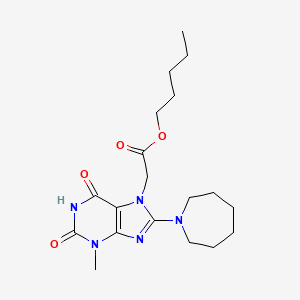
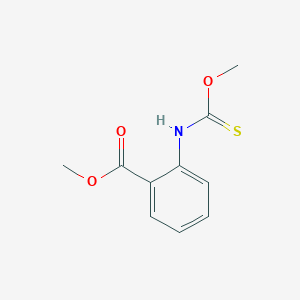
![2-Oxabicyclo[3.1.1]heptan-4-one](/img/structure/B2962790.png)
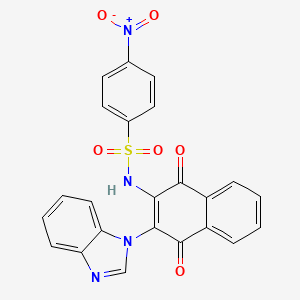
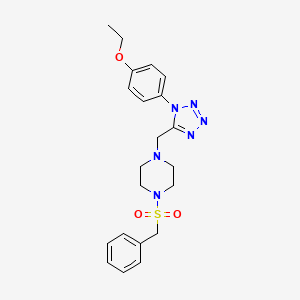
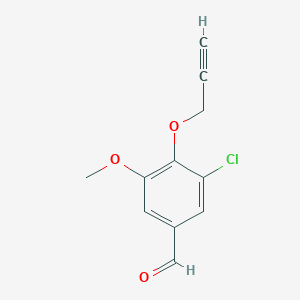
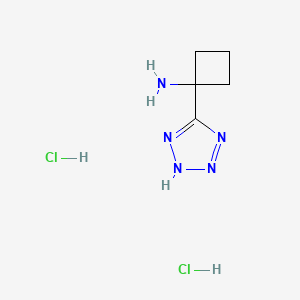
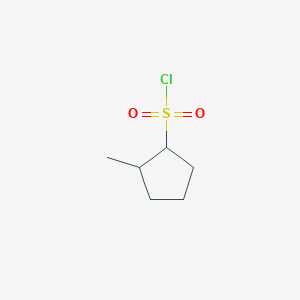
![2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B2962800.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B2962801.png)